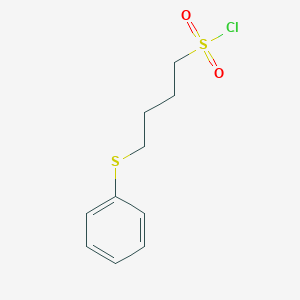

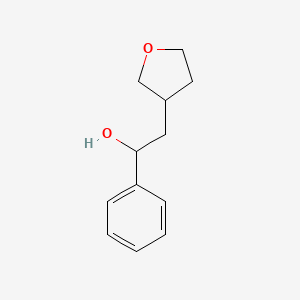

![molecular formula C8H11NO3 B1459303 5-氧代-八氢-环戊[c]-吡咯-1-羧酸 CAS No. 1403766-56-2](/img/structure/B1459303.png)

5-氧代-八氢-环戊[c]-吡咯-1-羧酸

描述

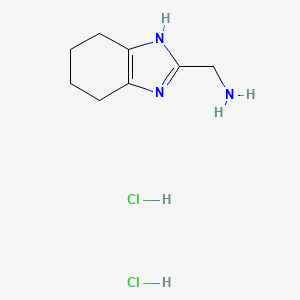

5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is a chemical compound with the molecular formula C8H11NO3 . It is also known by its CAS number 1403766-56-2 .

Synthesis Analysis

The synthesis of a similar compound, a conformationally restricted γ-aminobutyric acid (GABA) analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold, was developed using an eight-step sequence . This sequence relied on the reaction of 2,3-bis(chloromethyl)pyridine and a C1-binucleophile and the catalytic reduction of the pyridine ring as the key steps . Another synthesis strategy to produce octahydro-1H-cyclopenta[c]pyridine skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling and 1,5-enyne cyclization has been reported .Molecular Structure Analysis

The molecular structure of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molar mass of the compound is 169.18 g/mol .Chemical Reactions Analysis

A synthesis method of a telaprevir intermediate octahydro-cyclopenta[c]pyrrole carboxylic acid derivative, which might be related to 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid, has been reported . The synthesis method comprises several steps including dissolving a compound in a solvent, adding a reducing agent for reducing ketonic groups to hydroxyl, forming a carbon-carbon double bond under the action of organic alkali and a dehydrating agent, and carrying out hydrogenation reduction on the obtained object under the action of a catalyst .科学研究应用

化学转化和合成:

- 贝尔等人(1977 年)讨论了环戊[c]吡咯化合物向各种衍生物的转化,突出了这些化合物的化学合成和改性的潜力(贝尔等人,1977)。

- 徐元俊等人(1994 年)合成了八氢-2,3-二氧杂-环戊[b]-吡咯-3a-羧酸酯衍生物,展示了合成杂环化合物的多功能性(徐元俊等人,1994)。

- 奎松-科尔奎特和拉什(1993 年)开发了一种改进的环戊[b]吡咯合成方法,表明了这些化合物高效生产的进步(奎松-科尔奎特和拉什,1993)。

生物学和医学研究:

- 刘等人(2006 年)评价了苊并[1,2-b]吡咯-羧酸酯的抗肿瘤特性,表明在癌症研究中具有潜在应用(刘等人,2006)。

- 穆霍夫斯基等人(1985 年)合成了 5-酰基-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-羧酸,探索了它们的抗炎和镇痛特性,表明在疼痛和炎症管理中具有潜在应用(穆霍夫斯基等人,1985)。

结构和光谱研究:

- 波普列文等人(2016 年)分析了相关化合物热差向异构化产生的差向异构体的晶体结构,提供了对这些化合物的结构特征的见解(波普列文等人,2016)。

- 德维等人(2020 年)研究了类似化合物的能谱特性,有助于理解其化学行为和在各个领域的潜在应用(德维等人,2020)。

生化分析

Biochemical Properties

5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for specific dehydrogenases and oxidases, which catalyze its conversion into other metabolites. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations .

Cellular Effects

The effects of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it has been found to inhibit protease activated receptor 1 (PAR1), thereby preventing thrombotic cardiovascular events. This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as modulating metabolic pathways and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, which catalyze its conversion into various metabolites. These metabolic pathways are essential for maintaining cellular homeostasis and regulating metabolic flux. The compound’s involvement in these pathways underscores its significance in biochemical research .

Transport and Distribution

The transport and distribution of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, thereby influencing its overall efficacy. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is determined by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the endoplasmic reticulum or mitochondria, influencing various cellular processes. The precise localization of this compound is essential for understanding its role in cellular function .

属性

IUPAC Name |

5-oxo-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-5-1-4-3-9-7(8(11)12)6(4)2-5/h4,6-7,9H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVMVZUBLHDJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC(C2CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201094 | |

| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-56-2 | |

| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

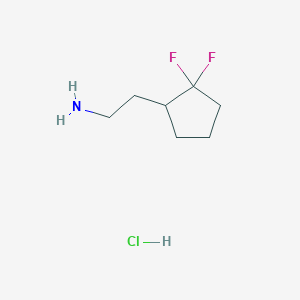

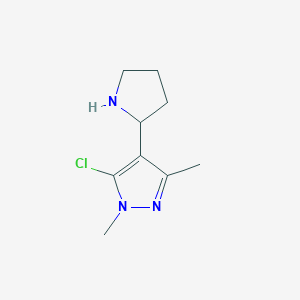

![N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1459223.png)

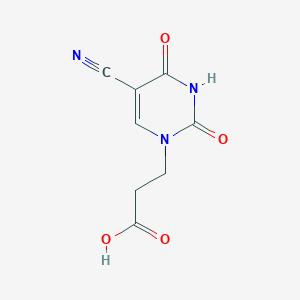

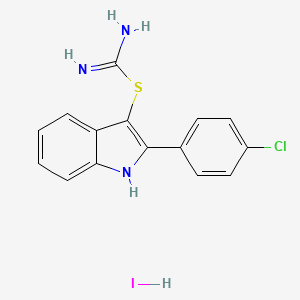

![6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1459225.png)

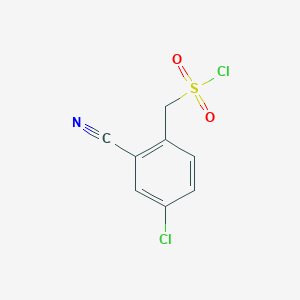

![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)

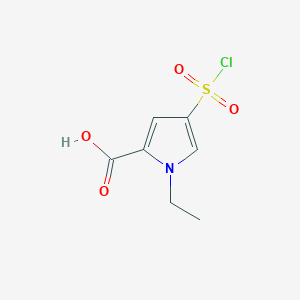

![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)

![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)